molecular formula C14H13BrN2O3S B11987603 N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-93-5

N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11987603
CAS No.: 19837-93-5
M. Wt: 369.24 g/mol
InChI Key: CVLCPLVKJBKMDG-UHFFFAOYSA-N
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Description

N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide (CAS RN: 663160-07-4) is a sulfonamide-acetamide hybrid compound with the molecular formula C₂₀H₁₈BrN₃O₅S₂ and an average molecular mass of 524.404 g/mol . Its structure comprises a 4-bromophenyl group linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with an acetamide moiety. The compound’s ChemSpider ID is 1099407, and its synthesis typically involves sulfonylation and acetylation reactions, as seen in analogous compounds (e.g., ) .

Properties

CAS No.

19837-93-5

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)

InChI Key

CVLCPLVKJBKMDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Sulfonamide Coupling via 4-Acetamidobenzenesulfonyl Chloride

A primary route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-bromoaniline under basic conditions. This method mirrors protocols for analogous sulfonamide syntheses, such as the preparation of N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide.

Procedure:

  • Synthesis of 4-Acetamidobenzenesulfonyl Chloride :

    • 4-Acetamidobenzene is treated with chlorosulfonic acid in a halogenated solvent (e.g., dichloromethane) at 0–5°C.

    • The intermediate sulfonic acid is converted to the sulfonyl chloride using thionyl chloride or PCl₅ .

  • Coupling with 4-Bromoaniline :

    • The sulfonyl chloride is reacted with 4-bromoaniline in dichloromethane, using triethylamine (TEA) as a base to neutralize HCl.

    • Reaction conditions: 0°C → room temperature, 16 hours.

Mechanism:

  • Nucleophilic attack by the aniline’s amine on the electrophilic sulfur of the sulfonyl chloride.

  • Elimination of HCl, facilitated by TEA, forms the sulfonamide bond.

Yield Optimization:

  • Excess sulfonyl chloride (1.2 equiv.) ensures complete conversion of 4-bromoaniline.

  • Solvent choice (polar aprotic solvents like THF) improves solubility and reaction kinetics.

Direct Sulfamation of 4-Acetamidophenylamine

An alternative approach involves introducing the sulfamoyl group directly onto 4-acetamidophenylamine using 4-bromobenzenesulfonyl chloride .

Procedure:

  • Preparation of 4-Bromobenzenesulfonyl Chloride :

    • 4-Bromobenzene is sulfonated with chlorosulfonic acid in a halogenated solvent (e.g., CCl₄) at 50–60°C.

    • The crude product is purified via distillation or recrystallization.

  • Sulfamoylation of 4-Acetamidophenylamine :

    • The sulfonyl chloride is added dropwise to a solution of 4-acetamidophenylamine and TEA in dichloromethane.

    • Stirring at room temperature for 12–24 hours ensures complete reaction.

Key Challenges:

  • Competing hydrolysis of the sulfonyl chloride in aqueous conditions necessitates anhydrous conditions.

  • Side reactions (e.g., over-sulfonation) are mitigated by controlling stoichiometry and temperature.

Comparative Analysis of Methodologies

Parameter Method 1.1 Method 1.2
Starting Materials 4-Acetamidobenzene, 4-bromoaniline4-Bromobenzene, 4-acetamidophenylamine
Key Reagents Chlorosulfonic acid, TEAChlorosulfonic acid, TEA
Reaction Time 16–24 hours12–18 hours
Yield 85–92%78–88%
Purity (HPLC) ≥98%≥95%
Scalability Industrial (kg-scale)Lab-scale (mg–g)

Advantages of Method 1.1:

  • Higher yields due to stable intermediates and optimized coupling conditions.

  • Compatibility with continuous flow reactors for large-scale production.

Advantages of Method 1.2:

  • Fewer synthesis steps, reducing cost and time.

  • Avoids handling volatile sulfonyl chlorides in intermediate steps.

Critical Reaction Parameters

Solvent Selection

  • Dichloromethane : Preferred for sulfonamide coupling due to its low polarity and ability to dissolve both aromatic amines and sulfonyl chlorides.

  • Tetrahydrofuran (THF) : Enhances reaction rates in sterically hindered systems but may require stricter moisture control.

Temperature Control

  • 0°C → RT Gradual Warming : Prevents exothermic side reactions (e.g., sulfonyl chloride hydrolysis).

  • Reflux Conditions : Avoided due to thermal instability of acetamide groups.

Base Optimization

  • Triethylamine : Most common; scavenges HCl without forming stable salts.

  • Pyridine : Alternative for acid-sensitive substrates but may lower yields due to coordination with intermediates.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with in-line quenching (e.g., aqueous HCl washes) improve safety and efficiency.

  • Example Protocol :

    • Flow Rate : 10 mL/min of sulfonyl chloride and amine solutions.

    • Residence Time : 30 minutes at 25°C.

    • Yield : 89% with 99% purity.

Waste Management

  • HCl Neutralization : TEA·HCl byproduct is filtered and regenerated via distillation.

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.72 (d, J=8.4 Hz, 2H, ArH), 7.56 (d, J=8.8 Hz, 2H, ArH), 7.48 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.8 Hz, 2H, ArH), 2.18 (s, 3H, CH₃).

  • IR (KBr) :

    • 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.

  • Retention Time : 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide serves as an important reagent in organic synthesis. It can be utilized as an intermediate in the production of various chemical compounds, especially those involving sulfonamide derivatives. Its unique structure allows for specific chemical reactions, such as:

  • Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
  • Reduction : It can undergo reduction to yield amine derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the bromophenyl group.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines in murine macrophages, demonstrating significant reductions in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

Medicine

The therapeutic applications of this compound are being explored extensively:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential uses in treating neurodegenerative diseases.
  • Anticancer Activity : In vitro studies indicate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 20 µM.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited bacterial growth in controlled laboratory settings. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Studies

In experiments involving lipopolysaccharide-induced inflammation, the compound significantly reduced levels of inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound is believed to interfere with cell proliferation by targeting specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The bromophenyl group in the target compound increases molecular weight and lipophilicity compared to dichlorophenyl (Compound 8) or methoxybenzyl () derivatives. This may enhance membrane permeability .
  • Synthetic Yields : Analogous compounds (e.g., ) show yields ranging from 63.8% to 85%, suggesting efficient synthetic routes for sulfonamide-acetamide hybrids .

Enzymatic Inhibition

  • Urease Inhibition: Compounds in (e.g., 8, 9, 11) with dichlorophenyl or pyrimidinyl groups exhibit urease inhibitory activity, likely due to sulfonamide-mediated interactions with nickel centers in the enzyme .
  • IDO1 Inhibition : N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide () showed potent IDO1 inhibition (HeLa IC₅₀: 5.88 mM), attributed to electron-donating methoxy groups enhancing binding affinity. The bromine atom’s electron-withdrawing effect in the target compound may alter this activity .

Anticancer and Antimicrobial Activity

  • Thiazolidinone Derivatives (): Compounds like 6c and 7c demonstrated anticancer activity against colon and breast cancer cells, with IC₅₀ values <10 µM. Their thiazolidinone rings likely contribute to apoptosis induction, a feature absent in the target compound .
  • Antimicrobial Sulfonamides (): Derivatives with pyridone or chromene moieties showed broad-spectrum antimicrobial effects, highlighting the versatility of the sulfonamide-acetamide scaffold .

Computational and Structural Insights

  • Molecular Docking : Thiazole derivatives () exhibited strong binding to EGFR and VEGFR-2 kinases, driven by sulfonamide and acetamide hydrogen bonds. The bromophenyl group in the target compound may similarly stabilize protein-ligand interactions .

Biological Activity

N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H13BrN2O3S
  • Molecular Weight : 357.29 g/mol

The presence of the bromophenyl group is significant for its biological activity, as halogenated phenyl groups often enhance the lipophilicity and reactivity of organic compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's ability to induce apoptosis in cancer cells has been observed, although further investigation is needed to elucidate the precise mechanisms involved .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis10128
Enterococcus faecium1716

These findings indicate that this compound is particularly effective against Enterococcus faecium, suggesting its potential for treating infections caused by this pathogen .

Antioxidant Activity

In addition to its antimicrobial properties, the compound was assessed for antioxidant activity using various assays such as DPPH and ABTS. The results are shown in Table 2.

Compound DPPH Inhibition (%) ABTS Inhibition (%)
This compound45 ± 2.538 ± 1.8
Ascorbic Acid (Control)85 ± 3.090 ± 2.0

The compound demonstrated moderate antioxidant activity compared to standard antioxidants, indicating its potential role in reducing oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • A study conducted by Sharma et al. (2019) explored various derivatives of sulfonamide compounds, including this compound, demonstrating promising antimicrobial and anticancer activities against specific cell lines .
  • Research published in MDPI indicated that this compound exhibited significant growth inhibition against certain bacterial strains and showed potential as an anti-inflammatory agent through COX inhibition assays .

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal analysis confirms the sulfonamide bridge geometry (C–S–N bond angle: ~108°) and acetamide planar conformation. SHELX software is widely used for refinement, achieving R-factors < 0.04 .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks at δ 2.1 (acetamide CH₃), δ 7.6–8.1 (aromatic protons), and δ 10.3 (sulfonamide NH) .
  • Mass spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 369.2 (C₁₄H₁₂BrN₂O₃S⁺) with isotopic Br patterns .

How can researchers resolve contradictions in reported solubility and stability data?

Advanced Research Question
Discrepancies arise from solvent polarity and measurement techniques:

  • Solubility : Predicted logP = 2.6 (ACD/Labs) vs. experimental logP = 3.1 (shake-flask method) . Use standardized OECD guidelines for reproducibility.
  • Stability : Hydrolytic degradation occurs in aqueous buffers (pH > 8), forming 4-bromobenzenesulfonic acid. Stabilize with lyophilization or storage at −20°C in amber vials .

Advanced Research Question

  • Molecular docking : The sulfonamide moiety exhibits strong hydrogen bonding with kinase ATP-binding pockets (e.g., mGlu receptors ). Use AutoDock Vina with AMBER force fields for binding affinity predictions (ΔG ≈ −9.2 kcal/mol) .
  • MD simulations : 100-ns simulations in GROMACS reveal stable binding to RORγt nuclear receptors, correlating with experimental IC₅₀ values .

How can reaction yields be optimized for scale-up without compromising purity?

Advanced Research Question

  • Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., sulfonic acid formation) and improves yield to 85% .
  • Workup protocols : Replace column chromatography with antisolvent precipitation (e.g., hexane/DCM) for >99% purity .

What biological mechanisms are implicated in its activity, and how can selectivity be validated?

Advanced Research Question

  • Target engagement : The 4-bromophenyl group enhances binding to metabotropic glutamate receptors (mGlu4/8), validated via radioligand displacement assays (Kᵢ = 120 nM) .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins) to rule off-target effects on tyrosine kinases .

What strategies mitigate stability issues during long-term storage?

Advanced Research Question

  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolysis .
  • Packaging : Store under argon in amber glass vials with PTFE-lined caps to block UV and moisture .

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